molecular formula C22H29NO B14003111 6-(Diethylamino)-4,4-diphenylhexan-3-one CAS No. 6635-10-5

6-(Diethylamino)-4,4-diphenylhexan-3-one

Cat. No.: B14003111
CAS No.: 6635-10-5
M. Wt: 323.5 g/mol
InChI Key: GEVMXAPOBQQMDJ-UHFFFAOYSA-N
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Description

6-(Diethylamino)-4,4-diphenylhexan-3-one is an organic compound characterized by its complex structure, which includes a diethylamino group and two phenyl rings attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-4,4-diphenylhexan-3-one typically involves multi-step organic reactions. One common method includes the alkylation of a diethylamine with a suitable precursor, followed by the introduction of phenyl groups through Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as Lewis acids are often employed to enhance reaction rates and selectivity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)-4,4-diphenylhexan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-(Diethylamino)-4,4-diphenylhexan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as analgesic or anti-inflammatory properties, is ongoing.

    Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)-4,4-diphenylhexan-3-one involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(Diethylamino)-2,4-disulfanyl-1,3,5-triazine: This compound shares the diethylamino group but has a different core structure, leading to distinct chemical properties and applications.

    6-(Diethylamino)-N,N-diethyl-1,2,4,4a,9,9a-hexahydro-3H-xanthen-3-iminium chloride: Another compound with a diethylamino group, but with a different backbone, resulting in unique reactivity and uses.

Uniqueness

6-(Diethylamino)-4,4-diphenylhexan-3-one is unique due to its combination of a diethylamino group and two phenyl rings on a hexanone backbone. This structure imparts specific chemical properties, such as increased hydrophobicity and potential for diverse chemical modifications, making it valuable for various research and industrial applications.

Properties

CAS No.

6635-10-5

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

6-(diethylamino)-4,4-diphenylhexan-3-one

InChI

InChI=1S/C22H29NO/c1-4-21(24)22(17-18-23(5-2)6-3,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3

InChI Key

GEVMXAPOBQQMDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CCN(CC)CC)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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